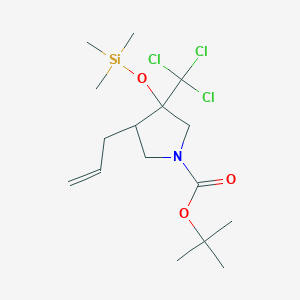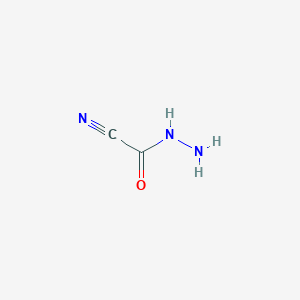
Hydrazinecarbonylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbonylcyanide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of both hydrazine and cyanide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinecarbonylcyanide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarbonylcyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products Formed:
Oxidation: Formation of hydrazine oxides.
Reduction: Production of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
Hydrazinecarbonylcyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hydrazinecarbonylcyanide involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to active sites. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Hydrazinecarbonylcyanide can be compared with other similar compounds such as:
Hydrazones: These compounds share the hydrazine functional group but differ in their reactivity and applications.
Cyanohydrins: These compounds contain the cyanide group and are used in different synthetic pathways.
Carbazole derivatives: These compounds exhibit similar biological activities but have distinct structural features.
Properties
Molecular Formula |
C2H3N3O |
|---|---|
Molecular Weight |
85.07 g/mol |
IUPAC Name |
cyanoformohydrazide |
InChI |
InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |
InChI Key |
MFOBKQAGVZYMON-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


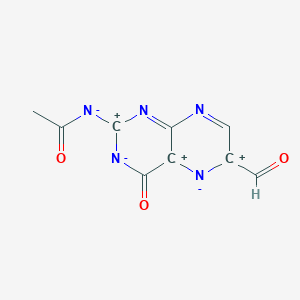
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
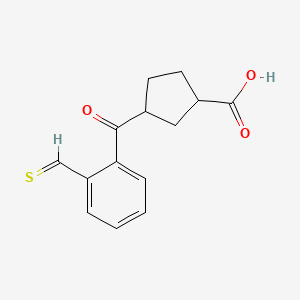
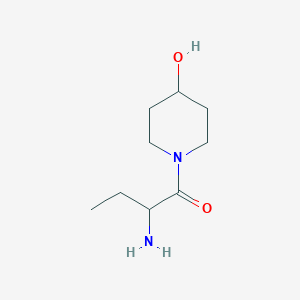
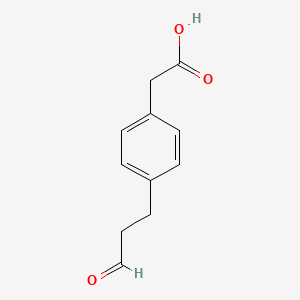
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
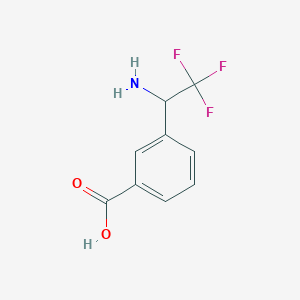

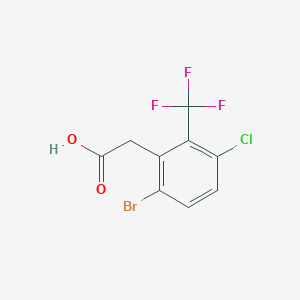
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790220.png)
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
